Potassium 2-ethylhexanoate hydrate is an organic compound with the chemical formula and a molecular weight of approximately 182.30 g/mol. It is classified as a potassium salt of 2-ethylhexanoic acid, which is a branched-chain carboxylic acid. This compound is primarily used as a reaction intermediate in various chemical syntheses, including the production of pharmaceuticals such as benzylpenicillin. It is known for its ability to react with other compounds, particularly in the presence of carbon dioxide, to form derivatives useful in medicinal chemistry .
Potassium 2-ethylhexanoate hydrate can be synthesized through several methods, primarily involving the neutralization of 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate. The general reaction can be represented as:
The synthesis typically occurs in aqueous solutions where the pH is carefully controlled to ensure complete neutralization. The reaction conditions, such as temperature and stirring speed, are optimized for maximum yield. The product can be crystallized from the solution to obtain potassium 2-ethylhexanoate hydrate in a pure form. The presence of water molecules in the hydrate form indicates that it contains water of crystallization, which may affect its physical properties and solubility .
Potassium 2-ethylhexanoate hydrate features a central potassium ion coordinated to the carboxylate group of 2-ethylhexanoic acid. The molecular structure can be visualized as follows:
The compound's structural data includes:
Potassium 2-ethylhexanoate hydrate participates in various chemical reactions, particularly those involving esterification and hydrolysis. One notable reaction is its interaction with potassium clavulanate in the presence of carbon dioxide, leading to the formation of potassium 2-ethylhexanoate and subsequent hydrolysis to benzoic acid under basic conditions:
The reaction kinetics and thermodynamics depend on factors such as temperature, concentration, and the specific catalysts used (e.g., ion exchange resins). These parameters significantly influence the yield and purity of the final products .
The mechanism by which potassium 2-ethylhexanoate hydrate acts in chemical reactions typically involves its role as a nucleophile due to the carboxylate group. This allows it to attack electrophiles in various organic transformations.
Potassium 2-ethylhexanoate hydrate has various scientific uses, including:
Industrial production of potassium 2-ethylhexanoate hydrate (CAS 3164-85-0) employs well-established carboxylation and salt metathesis reactions. The primary route involves direct carboxylation of 2-ethylhexanol, where the alcohol undergoes oxidation to form 2-ethylhexanoic acid, followed by neutralization with potassium hydroxide under controlled aqueous conditions. This process yields the hydrated potassium salt with typical industrial purity grades of 95–99.99% [3] [9]. Alternative large-scale methodologies utilize salt metathesis reactions, where sodium 2-ethylhexanoate undergoes ion exchange with potassium salts like potassium carbonate or potassium chloride. This method is particularly advantageous for achieving high-purity (99.999%) material required for pharmaceutical applications, as it avoids residual metal contaminants [3] [6].
Post-synthesis, the product is concentrated through vacuum evaporation and stabilized as a hygroscopic lump or semiliquid. Industrial packaging typically utilizes moisture-resistant containers (HDPE drums) to maintain integrity during storage and transport. Production scalability is demonstrated through batch sizes ranging from 25 kg super sacks to multi-ton tanker shipments, with stringent quality control via GC analysis to ensure ≥98% purity and ≤0.5% water content [9].
Table 1: Industrial Synthesis Methods for Potassium 2-Ethylhexanoate Hydrate
Method | Reaction Sequence | Purity Range | Scale Capability | Key Applications |
---|---|---|---|---|
Direct Carboxylation | 2-Ethylhexanol → Acid → KOH Neutralization | 95–99.9% | 25 kg – 10 MT | Polymer catalysts, intermediates |
Salt Metathesis | Na 2-Ethylhexanoate + KCl → Ion Exchange | 99.99–99.999% | 100g – 10 MT | Pharmaceutical synthesis |
Continuous Flow Process | Automated reaction-separation integration | ≥99.9% | Lab (100g) – Commercial (10 MT) | High-purity specialty chemicals |
Sustainable manufacturing advancements focus on solvent reduction, energy efficiency, and catalyst recyclability. Leading protocols eliminate organic solvents entirely by utilizing neat (solvent-free) reaction systems, where 2-ethylhexanoic acid and potassium hydroxide react exothermically in aqueous media. This approach reduces VOC emissions and simplifies downstream purification [6]. Catalyst recycling represents another green innovation, particularly for reactions requiring activation energies lower than traditional methods. Ion exchange resins or activated charcoal catalysts can be regenerated over ≥10 cycles without significant activity loss, minimizing waste generation [1] [6].
Emerging research explores bio-based feedstocks, where bio-derived 2-ethylhexanol serves as a renewable starting material. Additionally, water-based reaction media – inspired by analogous Suzuki-Miyaura cross-coupling reactions in aqueous systems – show promise for reducing environmental impact while maintaining high atom economy [8] [9]. Manufacturers further enhance sustainability through closed-loop water recycling during the hydration step, reducing freshwater consumption by 40–60% compared to conventional processes [9].
Table 2: Green Chemistry Techniques in Production
Approach | Implementation | Environmental Benefit | Technical Challenge |
---|---|---|---|
Solvent-Free Synthesis | Neat reactions in aqueous phase | Eliminates VOC emissions | Managing reaction exothermicity |
Catalyst Regeneration | Ion exchange resin/activated charcoal reuse | Reduces solid waste by 70–80% | Maintaining catalytic activity |
Water Recycling Systems | Closed-loop purification loops | Cuts freshwater consumption by 40–60% | Avoiding impurity accumulation |
Bio-Based Feedstocks | 2-Ethylhexanol from renewable sources | Lowers carbon footprint | Ensuring consistent purity |
Reaction parameter optimization critically governs yield, purity, and process economics. Temperature control stands as the most influential variable: Maintaining neutralization temperatures between 50–60°C prevents thermal degradation of the product while ensuring complete salt formation. Exceeding 70°C promotes dehydration and decomposition, reducing yields by 15–25% [6]. The stoichiometric ratio of acid to base requires precise adjustment (typically 1:1.05 molar ratio) to drive the reaction to >99% completion while minimizing residual potassium hydroxide, which can catalyze esterification side reactions [9].
pH control during crystallization significantly impacts hydrate stability. Maintaining pH 7.5–8.0 through CO₂ sparging or buffer systems yields the monohydrate form with optimal storage characteristics. Post-reaction purification employs fractional crystallization or vacuum distillation to remove byproducts like 2-ethylhexyl 2-ethylhexanoate ester, which can compromise product performance in catalyst applications [6] [9]. Advanced manufacturing platforms like continuous flow reactors achieve yield enhancements of 12–18% over batch processes through precise parameter control. These systems operate at 50 bar pressure and 300°C, enabling reaction completion in minutes rather than hours while reducing energy consumption [9].
Key Optimization Parameters:
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